molecular formula C20H17N3O4 B12011190 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

Cat. No.: B12011190
M. Wt: 363.4 g/mol
InChI Key: MVUXNMFYTFTTGS-CIAFOILYSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a Schiff base linkage, which is formed through the condensation of an aldehyde or ketone with a primary amine. The presence of both hydroxyl and methoxy groups in its structure contributes to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and N-naphthalen-1-yloxamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The hydroxyl and methoxy groups contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzenesulfonamide
  • 4-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
  • 2-hydroxy-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide stands out due to its naphthalene moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for forming stable complexes with metal ions and interacting with biological targets. Additionally, the presence of both hydroxyl and methoxy groups provides a versatile platform for further chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C20H17N3O4/c1-27-18-11-13(9-10-17(18)24)12-21-23-20(26)19(25)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-12,24H,1H3,(H,22,25)(H,23,26)/b21-12+

InChI Key

MVUXNMFYTFTTGS-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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